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6(7)-Dehydro Norgestrel

HPLC method validation pharmacopoeial system suitability impurity profiling

6(7)-Dehydro Norgestrel (Δ6-Levonorgestrel, EP Impurity M) is the mandatory reference standard for quantifying Impurity M per Ph. Eur. monograph 0926 and BP. Its conjugated 4,6-dien-3-one chromophore necessitates a correction factor of 3.1 (vs 0.4 for Impurity A)—failure to use the authentic standard causes systematic quantitation errors, ICC non-compliance, and batch rejection by EU authorities. It also serves as a unique norgestrel-specific biotransformation marker in environmental fate studies. 0.2% EP limit vs 0.5% USP; essential for stability-indicating methods and regulatory submissions targeting both EU and US markets.

Molecular Formula C21H26O2
Molecular Weight 310.43
CAS No. 51087-61-7
Cat. No. B602017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6(7)-Dehydro Norgestrel
CAS51087-61-7
Synonyms6(7)-Dehydro Norgestrel;  (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one;  Δ6-Levonorgestrel
Molecular FormulaC21H26O2
Molecular Weight310.43
Structural Identifiers
SMILESCCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
InChIInChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





6(7)-Dehydro Norgestrel (CAS 51087-61-7) as a Pharmacopoeial Impurity Standard for Levonorgestrel Analysis


6(7)-Dehydro Norgestrel (CAS 51087-61-7), also designated as Levonorgestrel EP Impurity M or Δ6-Levonorgestrel, is a specified impurity of the synthetic progestin levonorgestrel [1]. Chemically defined as 13-ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,6-dien-20-yn-3-one (molecular formula C₂₁H₂₆O₂, MW 310.43), this compound is characterized by a conjugated 4,6-dien-3-one chromophore that distinguishes it from the parent 4-en-3-one structure of levonorgestrel . It is listed as Impurity M in the European Pharmacopoeia (Ph. Eur. monograph 0926) and the British Pharmacopoeia, where it is subject to specific acceptance criteria and is employed as a system suitability marker in the compendial HPLC method for levonorgestrel related substances [1].

Why Generic Levonorgestrel Impurity Standards Cannot Replace 6(7)-Dehydro Norgestrel in Compendial Testing


Substituting 6(7)-Dehydro Norgestrel with a different levonorgestrel impurity standard (e.g., Impurity A, B, or O) or with the parent API reference standard introduces quantifiable analytical error because each impurity possesses a unique relative retention time, UV response factor, and pharmacopoeial limit [1]. The European Pharmacopoeia mandates a correction factor of 3.1 for Impurity M due to its distinct chromophoric properties arising from the 4,6-diene conjugation, which is absent in Impurity A (correction factor 0.4) [1]. Using an incorrect impurity standard would lead to inaccurate peak identification, incorrect quantification, and potential failure of system suitability criteria—specifically the peak-to-valley ratio of ≥3.0 required between Impurity M and Impurity A [1]. Furthermore, 6(7)-Dehydro Norgestrel serves as a specific biotransformation marker in environmental fate studies of norgestrel, a role that no other impurity fulfills [2].

Quantitative Differentiation of 6(7)-Dehydro Norgestrel Against Co-Eluting and Structurally Related Levonorgestrel Impurities


Chromatographic Resolution: Impurity M vs. Impurity A Peak-to-Valley Ratio

In the compendial HPLC method for levonorgestrel related substances (Ph. Eur. monograph 0926), Impurity M (6(7)-Dehydro Norgestrel) elutes with a relative retention time of approximately 0.95, immediately after Impurity A (relative retention ~0.91) [1]. The resolution between these two impurities is critical: the system suitability criterion requires a peak-to-valley ratio of minimum 3.0, measured as Hp (height of Impurity M peak above baseline) divided by Hv (height of the valley separating Impurity M from Impurity A) [1]. This quantitative criterion makes Impurity M a gatekeeper for method validity—failure to resolve Impurity M from Impurity A invalidates the entire related substances test.

HPLC method validation pharmacopoeial system suitability impurity profiling

UV Response Correction Factor: Impurity M Requires 7.75-Fold Higher Correction Than Impurity A

The European Pharmacopoeia assigns a correction factor of 3.1 to Impurity M for quantification at 215 nm, compared to 0.4 for Impurity A [1]. This means that the peak area of Impurity M must be multiplied by 3.1 to obtain the correct mass percentage relative to the levonorgestrel reference, reflecting its significantly lower UV absorptivity at the detection wavelength due to the 4,6-dien-3-one chromophore versus the 4-en-3-one system of levonorgestrel. Impurity O requires a correction factor of 2.6, while impurities B, H, K, S, and U are quantified without correction (factor = 1.0) [1]. The 7.75-fold difference in correction factor between Impurity M (3.1) and Impurity A (0.4) underscores the non-interchangeability of these impurity standards in quantitative analysis.

quantitative HPLC analysis correction factor relative response factor

Pharmacopoeial Acceptance Limit: Impurity M Maximum 0.2% vs. Other Specified Impurities

The British Pharmacopoeia sets individual impurity limits for levonorgestrel: Impurity M (6(7)-Dehydro Norgestrel) is limited to a maximum of 0.2%, which is stricter than the 0.3% limit applied to Impurities A, B, K, and O, but less strict than the 0.15% limit for Impurity H [1]. Impurities S and U share the same 0.2% limit as Impurity M. The sum of all impurities other than O must not exceed 1.0%, and the reporting threshold is 0.05% [1]. This tiered specification reflects a risk-based regulatory assessment of each impurity's potential toxicity and abundance, and it requires procurement of the authentic Impurity M reference standard to demonstrate batch-level compliance.

impurity limit specification pharmacopoeial compliance quality control

Unique Environmental Transformation Marker: 6,7-Dehydronorgestrel as a Specific Biotransformation Product of Norgestrel

In a study of norgestrel biotransformation by freshwater microalgae, only two transformation products were identified: 4,5-dihydronorgestrel and 6,7-dehydronorgestrel [1]. Scenedesmus obliquus achieved nearly complete transformation of norgestrel within 5 days, while Chlorella pyrenoidosa left approximately 40% of norgestrel untransformed [1]. The identification of 6,7-dehydronorgestrel as a distinct and specific transformation product—separate from other known norgestrel impurities—positions 6(7)-Dehydro Norgestrel as a unique analytical marker for tracking the environmental fate of norgestrel in aquatic systems, a role that Impurity A, B, or other degradation products cannot fulfill.

environmental fate biotransformation steroid contaminant tracking

Structural Confirmation: Conjugated 4,6-Dien-3-One Chromophore vs. 4-En-3-One of Levonorgestrel

6(7)-Dehydro Norgestrel (C₂₁H₂₆O₂, MW 310.43) contains a conjugated 4,6-dien-3-one system, in contrast to the isolated 4-en-3-one chromophore of levonorgestrel (C₂₁H₂₈O₂, MW 312.47) [1]. This structural modification results in a bathochromic shift in UV absorption and accounts for the different correction factor (3.1) required in HPLC quantification at 215 nm [1]. The molecular weight difference of 2 Da (310.43 vs. 312.47) further distinguishes this compound from levonorgestrel and from Impurity A (8(14)-Dehydro Norgestrel, also C₂₁H₂₆O₂ but with unsaturation at a different position) . Mass spectrometric differentiation is therefore achievable, but chromatographic co-elution with Impurity A (Δ RRT ~0.04) makes this structural distinction analytically critical [1].

structural elucidation UV-Vis spectroscopy impurity identification

Regulatory Recognition Across Major Pharmacopoeias: EP/BP Specified Impurity vs. USP Generic Approach

The European Pharmacopoeia (and BP) specifically designates and controls 6(7)-Dehydro Norgestrel as Impurity M with a limit of 0.2%, while the United States Pharmacopeia (USP) monograph for levonorgestrel employs a generic approach: the sum of impurities must not exceed 2.0% and no single impurity may exceed 0.5% [1][2]. This means that under USP rules, a batch could theoretically contain 0.5% of Impurity M and still comply, whereas under EP/BP the same batch would fail (limit 0.2%) [1]. For manufacturers seeking marketing authorization in the European Union, procurement of the EP-specified Impurity M reference standard is mandatory for demonstrating compliance with the more stringent individual impurity specification.

regulatory compliance pharmacopoeial harmonization ANDA submission

Procurement-Driven Application Scenarios for 6(7)-Dehydro Norgestrel (Levonorgestrel EP Impurity M)


EP/BP Compendial Compliance Testing for Levonorgestrel API Release

Quality control laboratories performing release testing of levonorgestrel active pharmaceutical ingredient for the European market must use the authentic 6(7)-Dehydro Norgestrel reference standard to identify Impurity M at relative retention time ~0.95, apply the mandated correction factor of 3.1 for accurate quantification, and verify the peak-to-valley ratio ≥3.0 between Impurity M and Impurity A as a system suitability criterion [1]. Failure to include this specific impurity standard in the analytical workflow renders the related substances test non-compliant with Ph. Eur. monograph 0926 and may result in rejection of the batch by European regulatory authorities.

Method Development and Validation for ANDA Submissions Requiring Specific Impurity Profiling

During analytical method development for an Abbreviated New Drug Application (ANDA) referencing a levonorgestrel-containing product, 6(7)-Dehydro Norgestrel serves as a critical reference marker for demonstrating specificity, linearity, accuracy, and precision of the impurity method [1]. The structurally similar Impurity A (Δ⁸⁽¹⁴⁾) shares the same molecular weight (MW 310.43), making MS-based differentiation unreliable without chromatographic resolution validated against the authentic Impurity M standard . Regulatory agencies expect forced degradation studies to include Impurity M as a potential degradation product.

Environmental Monitoring of Norgestrel Contamination in Aquatic Systems

Environmental research laboratories investigating the fate of synthetic progestins in water systems require 6(7)-Dehydro Norgestrel as a reference standard to identify and quantify 6,7-dehydronorgestrel, which has been demonstrated to be one of only two specific biotransformation products of norgestrel by freshwater microalgae [1]. This transformation product is not formed from progesterone under identical conditions, making it a unique marker for norgestrel-specific environmental contamination. The standard enables accurate quantification in LC-MS/MS methods used for environmental monitoring studies.

Stability-Indicating Method Validation for Levonorgestrel Drug Products

Formulation scientists developing stability-indicating HPLC methods for levonorgestrel tablets or implants must spike and resolve Impurity M from both the parent API and other specified impurities. The 6,7-dehydro impurity may form under oxidative stress conditions due to the conjugated dienone system, and its unique correction factor (3.1) must be incorporated into the calculation algorithm to avoid systematic under-reporting [1]. The 0.2% limit for Impurity M under EP/BP is stricter than the generic 0.5% USP threshold, making this standard essential for products targeting both US and EU markets.

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